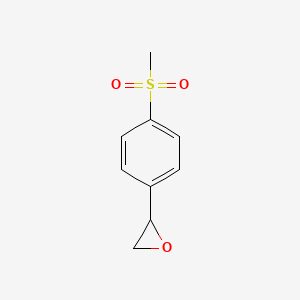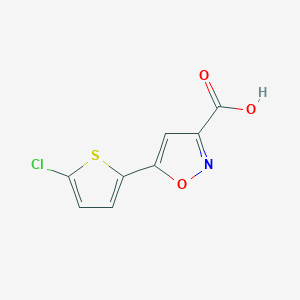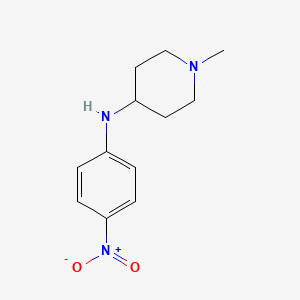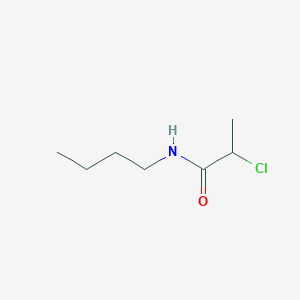
(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Descripción general
Descripción
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, empirical formula, form, and safety information. For the related compound Pyrrolidin-1-yl-acetic acid, it is a solid with a molecular weight of 165.62 and an empirical formula of C6H12ClNO2 .Aplicaciones Científicas De Investigación
Synthetic Applications:
- Galeazzi, Mobbili, and Orena (1996) discussed the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones via intramolecular cyclization of N-(2-alken-1-yl)amides, which is a useful tool for creating biologically active amino acids containing the pyrrolidine ring in both enantiomerically pure forms, like (R)- and (S)-3-pyrrolidineacetic acid (Galeazzi, Mobbili, & Orena, 1996).
GABA Uptake Inhibition:
- Fülep et al. (2006) synthesized proline and pyrrolidine-2-alkanoic acid derivatives in enantiomerically pure form and evaluated them for affinity to GABA transport proteins GAT-1 and GAT-3. They found that (R)-pyrrolidine-2-acetic acid derivatives displayed high affinity and selectivity, especially for GAT-3 (Fülep et al., 2006).
Molecular Property Investigations:
- Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on substituted pyrrolidinones, including (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid, to investigate their electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy (Bouklah et al., 2012).
Catalytic Ability in Asymmetric Reactions:
- Hiraga et al. (2011) studied novel β-homoproline derivatives, including (R)-2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, as organocatalysts in direct asymmetric aldol reactions, demonstrating good catalytic ability and enantioselectivity (Hiraga et al., 2011).
Corrosion Inhibition:
- Bouklah et al. (2006) examined novel corrosion inhibitors, including pyrrolidine derivatives like (R)-2-(3-(methoxycarb
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3R)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732218 | |
| Record name | [(3R)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942189-34-6 | |
| Record name | [(3R)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Chloro-2-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B3372911.png)


![1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3372932.png)
![1-Methyl-4-[(3-methylpiperidin-1-YL)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B3372937.png)

![4-[4-(Chlorosulfonyl)phenyl]-4-oxobutanoic acid](/img/structure/B3372950.png)
![2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3372963.png)


